molecular formula C20H25N3O5 B14592500 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid CAS No. 61299-33-0

2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid

Katalognummer: B14592500
CAS-Nummer: 61299-33-0
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: NVIVKRJZDBMFMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a diphenylhydrazine moiety, and an oxalic acid component. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-(2-morpholin-4-ylethyl)-1,1-diphenylhydrazine with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to produce large quantities of the compound. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Morpholinoacetic acid hydrochloride
  • 2-Morpholin-4-ylethanesulfonic acid
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide

Uniqueness

Compared to similar compounds, 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61299-33-0

Molekularformel

C20H25N3O5

Molekulargewicht

387.4 g/mol

IUPAC-Name

2-(2-morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid

InChI

InChI=1S/C18H23N3O.C2H2O4/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)19-11-12-20-13-15-22-16-14-20;3-1(4)2(5)6/h1-10,19H,11-16H2;(H,3,4)(H,5,6)

InChI-Schlüssel

NVIVKRJZDBMFMW-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.